(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
The compound “(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” features a pyrimidine ring substituted with ethoxy and methyl groups at positions 6 and 2, respectively. This core is linked via a piperazine moiety to a 4-(trifluoromethyl)phenyl methanone group. The ethoxy group enhances lipophilicity, while the trifluoromethyl group contributes to metabolic stability and electronic effects, making it a candidate for bioactive applications .
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-3-28-17-12-16(23-13(2)24-17)25-8-10-26(11-9-25)18(27)14-4-6-15(7-5-14)19(20,21)22/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZUJFSFZMKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been identified as potentSrc/Abl kinase inhibitors . Src/Abl kinases are proteins that play a crucial role in cell growth and division, and their inhibition can lead to the prevention of cancer cell proliferation.
Biochemical Pathways
The inhibition of src/abl kinases can affect several downstream pathways involved in cell growth and division.
Pharmacokinetics
Biological Activity
The compound (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone , identified by its CAS number 946371-63-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. Its molecular formula is , with a molecular weight of 376.5 g/mol . The structural diversity allows for various biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation and survival. Initial studies suggest that it may act as an inhibitor of Poly (ADP-Ribose) Polymerase 1 (PARP1) , an enzyme critical in DNA repair processes. Inhibition of PARP1 can lead to increased DNA damage in cancer cells, promoting apoptosis.
Key Findings from Research
-
Inhibition of PARP1 Activity :
- The compound has shown moderate efficacy against human breast cancer cells, with an IC50 value reported at approximately 18 µM for related piperazine derivatives .
- It was observed that the compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker for DNA damage response.
- Cell Viability Assays :
- Mechanistic Insights :
Case Studies and Experimental Data
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 18 µM | PARP1 Inhibition |
| Study 2 | HeLa (Cervical Cancer) | Not specified | Induction of Apoptosis |
| Study 3 | A549 (Lung Cancer) | Not specified | Enhanced DNA Damage Response |
Additional Observations
- Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity towards normal human cells at therapeutic concentrations, suggesting a favorable safety profile for further development .
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in a living organism context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrimidine-Based Analogs
Compound 9 : (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone
- Key Differences: Substitution at the pyrimidine ring: Chloro and trifluoromethyl groups replace the ethoxy group in the target compound. The trifluoromethylphenyl group is retained, preserving metabolic stability .
- Synthesis : Similar trifluoroacetic acid-mediated reflux conditions, suggesting comparable synthetic accessibility .
Compound w3 : (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
Arylpiperazine Derivatives with Heterocyclic Modifications
Compound 21 : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Key Differences :
- Synthesis : Utilizes coupling agents (HOBt, TBTU), contrasting with the target compound’s acid-mediated method .
Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Pyrazole and butanone chain replace the ethoxy-pyrimidine.
Substituent Effects on Physicochemical Properties
Research Implications and Limitations
- Structural Trends : Ethoxy and trifluoromethyl groups balance lipophilicity and stability, while pyrimidine cores offer nitrogen-mediated binding. Chloro or thiophene substituents may trade solubility for alternative interactions .
- Synthetic Accessibility : Acid-mediated methods (target compound) are simpler than coupling-agent-based routes (Compound 21), favoring scalability .
- Limitations : Direct pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
